molecular formula C12H11NO2 B8729795 2-prop-2-enyl-4H-isoquinoline-1,3-dione CAS No. 22367-13-1

2-prop-2-enyl-4H-isoquinoline-1,3-dione

Cat. No. B8729795
M. Wt: 201.22 g/mol
InChI Key: ZUFBWOQXGQDYHI-UHFFFAOYSA-N
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Patent
US03998954

Procedure details

A mixture of homophthalic acid (9.0 g., 0.05 mole) and allylamine (2.8 g., 0.05 mole) was heated by an oil bath to 185°-190° C. for 40 minutes. The mixture solidified upon cooling, and was recrystallized twice from isopropanol, giving 2-allylisoquinoline-1,3 (2H, 4H)-dione, 4.6 g. (46% yield), m.p. 75°-77° C.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:13])(=O)[CH2:2][C:3]1[C:4](=[CH:8][CH:9]=[CH:10][CH:11]=1)[C:5]([OH:7])=O.[CH2:14]([NH2:17])[CH:15]=[CH2:16]>>[CH2:14]([N:17]1[C:1](=[O:13])[CH2:2][C:3]2[C:4](=[CH:8][CH:9]=[CH:10][CH:11]=2)[C:5]1=[O:7])[CH:15]=[CH2:16]

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
C(CC=1C(C(=O)O)=CC=CC1)(=O)O
Name
Quantity
2.8 g
Type
reactant
Smiles
C(C=C)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated by an oil bath to 185°-190° C. for 40 minutes
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling
CUSTOM
Type
CUSTOM
Details
was recrystallized twice from isopropanol

Outcomes

Product
Name
Type
product
Smiles
C(C=C)N1C(C2=CC=CC=C2CC1=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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